Cas no 901259-61-8 (2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)

2-{2-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide is a synthetic imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a chlorophenyl and methylphenyl substituent, which may enhance binding affinity in biological systems. The presence of a thioether linkage and a methoxyethyl acetamide moiety contributes to its solubility and metabolic stability. This compound is of interest for its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined chemical properties make it suitable for structure-activity relationship studies in drug discovery.
2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide structure
901259-61-8 structure
Product name:2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide
CAS No:901259-61-8
MF:C21H22ClN3O2S
Molecular Weight:415.936282634735
CID:6340734
PubChem ID:20852046

2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide
    • 901259-61-8
    • F3407-0974
    • 2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
    • 2-((2-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
    • AKOS001789314
    • 2-[[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
    • インチ: 1S/C21H22ClN3O2S/c1-14-3-5-15(6-4-14)19-21(28-13-18(26)23-11-12-27-2)25-20(24-19)16-7-9-17(22)10-8-16/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25)
    • InChIKey: ITPZOPZKAMCPNM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NC(=C(C2C=CC(C)=CC=2)N1)SCC(NCCOC)=O

計算された属性

  • 精确分子量: 415.1121258g/mol
  • 同位素质量: 415.1121258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 482
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 92.3Ų

2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3407-0974-75mg
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
901259-61-8
75mg
$208.0 2023-09-05
Life Chemicals
F3407-0974-5μmol
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
901259-61-8
5μmol
$63.0 2023-09-05
Life Chemicals
F3407-0974-5mg
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
901259-61-8
5mg
$69.0 2023-09-05
Life Chemicals
F3407-0974-2mg
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
901259-61-8
2mg
$59.0 2023-09-05
Life Chemicals
F3407-0974-20mg
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
901259-61-8
20mg
$99.0 2023-09-05
Life Chemicals
F3407-0974-25mg
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
901259-61-8
25mg
$109.0 2023-09-05
Life Chemicals
F3407-0974-30mg
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
901259-61-8
30mg
$119.0 2023-09-05
Life Chemicals
F3407-0974-4mg
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
901259-61-8
4mg
$66.0 2023-09-05
Life Chemicals
F3407-0974-2μmol
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
901259-61-8
2μmol
$57.0 2023-09-05
Life Chemicals
F3407-0974-15mg
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
901259-61-8
15mg
$89.0 2023-09-05

2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide 関連文献

2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 901259-61-8 and Product Name: 2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide

Compound with the CAS number 901259-61-8 and the product name 2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups, including the 1H-imidazol-4-ylsulfanyl moiety and the N-(2-methoxyethyl)acetamide moiety, contributes to its unique chemical properties and biological activities.

The 1H-imidazol-4-ylsulfanyl group is a key structural feature that imparts sulfur-based reactivity, making it a valuable component in the synthesis of heterocyclic compounds. This group has been extensively studied for its role in modulating various biological pathways, particularly in the context of enzyme inhibition and receptor binding. Recent research has highlighted the importance of sulfur-containing heterocycles in the development of novel therapeutic agents, owing to their ability to interact with biological targets in a highly specific manner.

The N-(2-methoxyethyl)acetamide moiety further enhances the compound's pharmacological profile by introducing a polar, hydrophilic group that can improve solubility and bioavailability. This feature is particularly crucial in drug design, as it ensures that the compound can effectively penetrate biological membranes and reach its target site. The combination of these two functional groups makes this compound a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have demonstrated that the 1H-imidazol-4-ylsulfanyl group can form stable hydrogen bonds with specific residues in enzymes and receptors, while the N-(2-methoxyethyl)acetamide group can engage in hydrophobic interactions. These findings provide a rational basis for designing derivatives with enhanced binding affinity and selectivity.

In addition to its structural significance, this compound has shown promising results in preclinical studies. Research indicates that it exhibits inhibitory activity against several key enzymes involved in inflammatory pathways. The ability to modulate these pathways suggests potential therapeutic applications in conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. The compound's mechanism of action appears to involve competitive inhibition of target enzymes, leading to reduced levels of pro-inflammatory cytokines.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex core structure efficiently. These synthetic strategies not only ensure high yields but also minimize unwanted byproducts, making the process scalable for industrial applications.

The development of novel pharmaceutical agents relies heavily on innovative synthetic methodologies and structural optimization techniques. This compound exemplifies how strategic modifications at key positions can lead to enhanced pharmacological properties. By leveraging computational tools and experimental data, chemists can design derivatives with improved efficacy, reduced toxicity, and better pharmacokinetic profiles.

The role of sulfur-containing heterocycles in medicinal chemistry continues to be a topic of intense research interest. The unique electronic properties of sulfur atoms allow them to participate in diverse chemical reactions, making them ideal candidates for drug design. The 1H-imidazol-4-ylsulfanyl group, in particular, has been shown to exhibit broad-spectrum biological activity due to its ability to interact with various biological targets through multiple mechanisms.

Future research directions may focus on exploring analogues of this compound with different substituents at key positions. By systematically varying functional groups such as the aromatic rings attached to the imidazole core or the amide moiety, researchers can fine-tune the pharmacological properties of these derivatives. Such efforts could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery processes has revolutionized how new compounds are designed and optimized. These technologies enable researchers to predict molecular properties and identify promising candidates much faster than traditional methods. By leveraging AI-driven platforms, scientists can accelerate the discovery pipeline and bring new therapies to market more efficiently.

In conclusion, compound with CAS No. 901259-61-8 and product name 2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide represents a significant advancement in pharmaceutical chemistry. Its complex structure, characterized by functional groups such as 1H-imidazol-4-ylsulfanyl and N-(2-methoxyethyl)acetamide, contributes to its unique chemical properties and biological activities. Recent research highlights its potential applications in modulating inflammatory pathways and underscores its importance as a lead compound for further development.

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